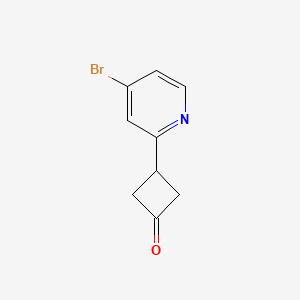

3-(4-Bromopyridin-2-yl)cyclobutan-1-one

Description

3-(4-Bromopyridin-2-yl)cyclobutan-1-one is an organic compound with the molecular formula C9H8BrNO It features a bromopyridine moiety attached to a cyclobutanone ring

Properties

Molecular Formula |

C9H8BrNO |

|---|---|

Molecular Weight |

226.07 g/mol |

IUPAC Name |

3-(4-bromopyridin-2-yl)cyclobutan-1-one |

InChI |

InChI=1S/C9H8BrNO/c10-7-1-2-11-9(5-7)6-3-8(12)4-6/h1-2,5-6H,3-4H2 |

InChI Key |

ALIJWXIOUFWNHD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1=O)C2=NC=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromopyridin-2-yl)cyclobutan-1-one typically involves the bromination of pyridine derivatives followed by cyclobutanone formation. One common method includes:

Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Cyclobutanone Formation: The brominated pyridine is then reacted with a suitable cyclobutanone precursor under conditions that promote cyclization.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Cyclobutanol derivatives.

Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

3-(4-Bromopyridin-2-yl)cyclobutan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Bromopyridin-2-yl)cyclobutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in hydrogen bonding and π-π interactions, while the cyclobutanone ring may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

- 3-(4-Chloropyridin-2-yl)cyclobutan-1-one

- 3-(4-Fluoropyridin-2-yl)cyclobutan-1-one

- 3-(4-Methylpyridin-2-yl)cyclobutan-1-one

Comparison:

- 3-(4-Chloropyridin-2-yl)cyclobutan-1-one: Similar structure but with a chlorine atom instead of bromine. Chlorine is less reactive than bromine, leading to different reactivity profiles.

- 3-(4-Fluoropyridin-2-yl)cyclobutan-1-one: Fluorine is more electronegative than bromine, resulting in different electronic effects and potentially different biological activities.

- 3-(4-Methylpyridin-2-yl)cyclobutan-1-one: The methyl group is electron-donating, which can influence the compound’s reactivity and interactions with biological targets.

3-(4-Bromopyridin-2-yl)cyclobutan-1-one stands out due to the unique properties imparted by the bromine atom, making it a valuable compound for various applications.

Biological Activity

3-(4-Bromopyridin-2-yl)cyclobutan-1-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound features a cyclobutane ring substituted with a 4-bromopyridine moiety. This unique structure contributes to its biological properties, making it a candidate for further investigation in drug development.

Antimicrobial Properties

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. In a screening assay, this compound exhibited significant inhibition of Mtb growth, with a minimum inhibitory concentration (MIC) demonstrating its potential as an anti-tubercular agent.

| Compound | MIC (µM) | % Inhibition |

|---|---|---|

| This compound | 6.3 | 99% |

This data indicates that the compound has comparable activity to other known anti-tubercular agents, suggesting that it may serve as a lead compound for further development .

Cytotoxicity

In addition to its antimicrobial effects, the cytotoxicity of this compound was evaluated in human liver cancer cell lines (HepG2). The compound showed an IC50 value indicating moderate cytotoxicity, which is essential for assessing its safety profile in therapeutic applications.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 23 |

This level of cytotoxicity suggests that while the compound is effective against certain pathogens, its safety in human applications must be thoroughly evaluated .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific metabolic pathways within target organisms. For instance, it has been suggested that the compound targets MmpL3, a critical protein involved in the transport of lipids essential for the survival of Mtb. This targeting may lead to disruption of cell wall synthesis and ultimately cell death .

Case Studies and Research Findings

Several studies have been conducted to explore the structure-activity relationship (SAR) of compounds related to this compound. These studies indicate that modifications to the pyridine ring and cyclobutane core can significantly influence biological activity. For example:

- Analog Synthesis : Researchers synthesized various analogs by altering substituents on the pyridine ring and cyclobutane structure. Some analogs demonstrated enhanced potency against Mtb while maintaining low cytotoxicity.

- In Vivo Studies : Preliminary in vivo studies in animal models have shown promising results regarding the efficacy and safety profile of selected analogs derived from this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.